4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with chloro and phenylsulfonyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Scientific Research Applications
4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Safety and Hazards
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The mode of action of 4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine involves nucleophilic attack on the pyrimidine ring, favoring the formation of C-4 substituted products . This reaction is highly regioselective .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various biochemical pathways, including those related to nucleotide synthesis and metabolism .
Pharmacokinetics
The solubility of similar compounds in ethanol suggests that they may have good bioavailability .
Result of Action
Pyrimidine derivatives are known to have various biological activities, including antibacterial and antimicrobial activities .
Action Environment
The stability of similar compounds under various conditions suggests that they may be relatively stable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrimidine derivatives and pyrrole derivatives.
Sulfonylation: The phenylsulfonyl group can be introduced using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the phenylsulfonyl group.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the chloro groups are replaced with aryl or vinyl groups using palladium catalysts.
Common Reagents and Conditions
Chlorination: Thionyl chloride, phosphorus pentachloride.
Sulfonylation: Phenylsulfonyl chloride, triethylamine.
Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate.
Major Products
Substituted Derivatives: Products with various nucleophiles replacing the chloro groups.
Coupled Products: Aryl or vinyl-substituted derivatives resulting from coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-(phenylsulfonyl)pyrimidine
- 7-(Phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
- 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to the specific combination of chloro and phenylsulfonyl substituents on the pyrrolo[2,3-d]pyrimidine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-(benzenesulfonyl)-4,6-dichloropyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O2S/c13-10-6-9-11(14)15-7-16-12(9)17(10)20(18,19)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPGOHDUNIUCSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CN=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801190111 | |
Record name | 4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801190111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346447-19-5 | |
Record name | 4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801190111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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